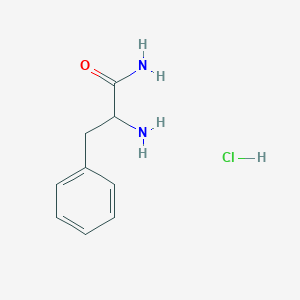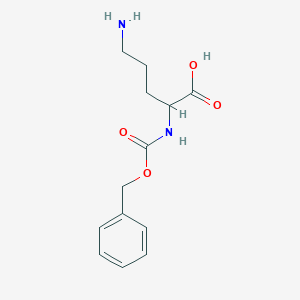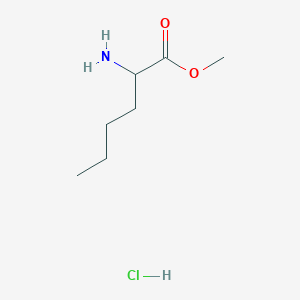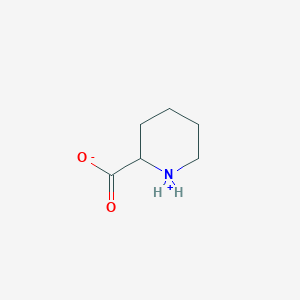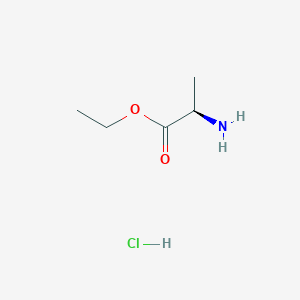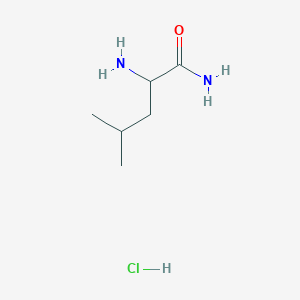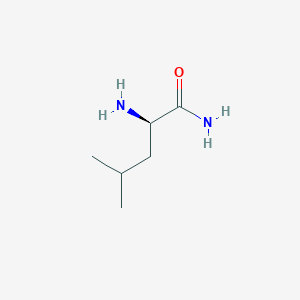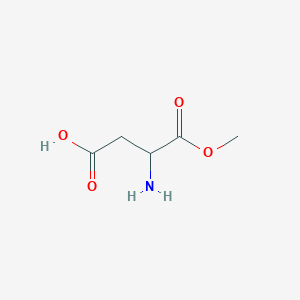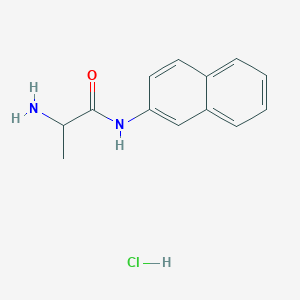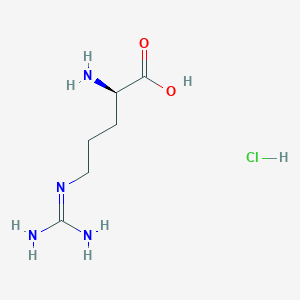
D-Arginine hydrochloride
概要
説明
D-Arginine hydrochloride is a semi-essential amino acid that maintains cell death in the central nervous system (CNS). It may possess neuroprotective actions against glucocorticoids induced neurotoxicity in the CNS . It is a racemic mixture of the natural proteinogenic amino acid L-arginine and the non-proteinogenic D-arginine .
Synthesis Analysis
D-Arginine can be analyzed using a novel analytical method that allows for simultaneous analysis of l-arginine, ADMA, SDMA, l-citrulline, and DMA, in a single-step extraction and derivatization using benzoyl chloride . The method was validated, and its assay linearity, accuracy and precision, recovery, and limits of detection were determined .
Molecular Structure Analysis
The molecular structure of D-Arginine hydrochloride is C6H15ClN4O2 with a molecular weight of 210.662 . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
Nitric oxide (NO) is synthesized by nitric oxide synthase (NOS) during two-step oxidation of l-arginine to l-citrulline . Intermediates and derivatives of NO metabolism, such as l-arginine, l-citrulline, asymmetrical dimethylarginine (ADMA), symmetrical dimethylarginine (SDMA), and dimethylamine (DMA), are investigated as potential biomarkers .
Physical And Chemical Properties Analysis
The physical and chemical properties of D-Arginine hydrochloride include a linear formula of HN=C(NH2)NH(CH2)3CH(NH2)COOH·HCl and a CAS Number of 627-75-8 .
科学的研究の応用
Attenuation of Endothelial Dysfunction
D-Arginine hydrochloride has been shown to attenuate increased arginase expression, oxidative stress, endothelial dysfunction, and the formation of advanced glycation endproducts induced by methylglyoxal and high glucose levels. This effect is believed to occur through an endothelial NOS independent mechanism .
Protein Refolding and Solubilization
It is highly effective in enhancing protein refolding and solubilization, which is crucial in the production of therapeutic proteins. The unique chemical structure of arginine and its salts, including D-Arginine hydrochloride, plays a significant role in this application .
Suppression of Protein-Protein Interaction
D-Arginine hydrochloride helps in suppressing protein-protein interactions that can lead to aggregation, which is particularly important in the stability and efficacy of protein-based therapeutics .
Reduction of Viscosity in Protein Formulations
This compound is also used to reduce the viscosity of high-concentration protein formulations, facilitating easier handling and administration of therapeutic proteins .
Enhancement of Protein Stability
By preventing protein aggregation, D-Arginine hydrochloride contributes to the overall stability of protein formulations, which is essential for maintaining their therapeutic potency over time .
Research on Nutritional Supplements
While not directly related to D-Arginine hydrochloride, arginine itself is extensively studied for its potential benefits as a nutritional supplement. It’s involved in various biochemical processes including wound healing, helping the kidneys remove waste products from the body, maintaining immune and hormone function .
作用機序
Target of Action
D-Arginine hydrochloride is the D-isomer of arginine . It’s important to note that only the L-form of arginine is physiologically active For l-arginine, one of the targets is nitric oxide synthase (nos), an enzyme that is responsible for the production of nitric oxide .
Mode of Action
L-arginine, the physiologically active form, stimulates the pituitary release of growth hormone and prolactin through origins in the hypothalamus . In vitro studies of NOS indicate that the enzyme for L-arginine is saturated with its L-arginine substrate under physiological conditions .
Biochemical Pathways
coli . Arginine can also be used as a sole source of nitrogen by E. coli and a source of nitrogen, carbon, and energy by many other bacteria .
Pharmacokinetics
For l-arginine, it is well absorbed and extensively metabolized in the liver and intestines . The elimination half-life is around 42 minutes following a 30 g IV dose . The pharmacokinetics of arginine are confounded by several patient-specific factors such as variations in baseline arginine due to developmental ages and disease states .
Result of Action
L-arginine has been reported to restore normal endothelial function in both normotensive and hypertensive patients with microvascular angina .
Action Environment
It is known that arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing viscosity of high concentration protein formulations .
Safety and Hazards
将来の方向性
Arginine and Arginine-Rich Peptides are being researched for their potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease . They are seen as promising therapeutic compounds for a range of neurodegenerative pathologies, with beneficial effects including the reduction of excitotoxic cell death and mitochondrial dysfunction .
特性
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883513 | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Arginine hydrochloride | |
CAS RN |
627-75-8 | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginine hydrochloride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-arginine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE HYDROCHLORIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW80YGD17D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the vasodilatory effect of D-Arginine hydrochloride compare to L-Arginine?
A1: In a study on human subjects, both D-Arginine hydrochloride and L-Arginine hydrochloride induced vasodilation in forearm resistance beds and superficial hand veins at high doses (160 µmol/min). Interestingly, the responses to both enantiomers were similar, suggesting that the vasodilatory effect of D-Arginine is not solely due to its conversion to L-Arginine in vivo. []
Q2: Can D-Arginine hydrochloride influence the activity of L-amino acids known to induce vasodilation via nitric oxide release?
A2: While the provided abstracts do not directly address interactions between D-Arginine hydrochloride and other L-amino acids, one study highlighted that several L-amino acids, such as N-α-Benzoyl-L-arginine ethyl ester (BAEE) and L-alanine methylester, exhibit vasodilatory effects in the rat mesentery by triggering the release of endothelium-derived nitric oxide (EDNO). [] This information suggests a potential area of future research to explore whether D-Arginine hydrochloride could modulate the activity of these L-amino acids and their impact on nitric oxide-mediated vasodilation.
Q3: What are the known methods for synthesizing D-Arginine hydrochloride?
A3: One established method involves using salmon testes as a starting material for D-Arginine hydrochloride preparation. [] While the details of this extraction and synthesis process are not provided in the abstract, it highlights a natural source for obtaining this compound. Additionally, a chemical synthesis approach utilizes a multi-step process involving intermediates like arginine dinitronaphtholsulfonate and benzylidenearginine to ultimately yield D-Arginine hydrochloride. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





